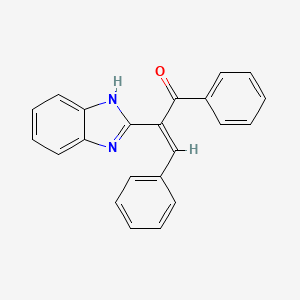![molecular formula C14H11N3O3 B3864450 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid
説明
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as PCCB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCB belongs to the class of hydrazones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用機序
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid exerts its biological effects by modulating various cellular pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immunity. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to inhibit the activity of bacterial and fungal enzymes, leading to antimicrobial effects.
Biochemical and Physiological Effects:
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to induce apoptosis in cancer cells, leading to tumor suppression. In addition, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has shown promising antimicrobial activity against a range of bacterial and fungal strains.
実験室実験の利点と制限
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of its chemical properties. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to exhibit a range of biological activities, making it a versatile compound for studying various cellular pathways. However, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has some limitations for lab experiments. It has low solubility in water, which can limit its application in certain assays. In addition, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for the study of 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid. First, further studies are needed to elucidate its mechanism of action and cellular targets. Second, in vivo studies are needed to assess its pharmacokinetics and toxicity. Third, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid could be modified to improve its solubility and bioavailability. Fourth, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid could be tested for its potential therapeutic applications in various disease models. Fifth, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, antitumor, and antimicrobial effects by modulating various cellular pathways. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
科学的研究の応用
4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial effects. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In addition, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has been found to induce apoptosis in cancer cells by activating the caspase pathway. 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid has also shown promising antimicrobial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(12-2-1-7-15-9-12)17-16-8-10-3-5-11(6-4-10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIVHKPZZQVRB-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-bromo-4-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864371.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864385.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3864398.png)
![(3,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3864407.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3864415.png)

![5-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3864425.png)
![1-(3-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864432.png)


![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)
